![molecular formula C7H10N2 B180304 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine CAS No. 19078-57-0](/img/structure/B180304.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a partially hydrogenated heterocyclic compound featuring a pyrazole ring fused to a tetrahydropyridine moiety. This structure imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis primarily involves two routes:
- Route A: Hydrogenation of pyrazolo[1,5-a]pyridines, as demonstrated in early studies .
- Route B: Pyrazole ring closure via 1,3-dipolar cycloaddition of bicyclic sydnones to propargylic acid derivatives . A modified approach using haloalkanes (e.g., 1-bromo-4-chlorobutane) enables regioselective alkylation and subsequent ring closure .
The compound’s derivatives, such as this compound-3-carboxylic acid (CAS 307307-97-7), are key intermediates for functionalization, enabling applications in photodynamic therapy (PDT) and enzyme inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines under specific conditions to yield the desired tetrahydro derivatives.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of bicyclic sydnone to propargylic acid derivatives, followed by further modifications to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyridine core undergoes nucleophilic substitution at reactive positions, enabling functionalization for drug design.
Key Examples:
Oxidation and Reduction
The tetrahydro scaffold is redox-active, allowing controlled modifications:
Oxidation:
- Hydroxymethyl to Carboxylic Acid :
Reduction:
- Amide to Amine :
Cycloaddition Reactions
The core participates in [8π+2π] cycloadditions with diazafulvenium methides to form fused polycyclic systems:
Carboxylation and Decarboxylation:
- Ester Hydrolysis :
- Nitro Group Reduction :
Key Reaction Mechanisms:
- Nucleophilic Substitution : Proceeds via SN2 mechanisms at electrophilic carbons adjacent to nitrogen atoms.
- Cycloaddition : Concerted [8π+2π] pathways stabilize fused aromatic systems.
- Oxidation : Radical intermediates form during hydroxylation of the tetrahydro ring.
Applications De Recherche Scientifique
Anticancer Agents
One of the most promising applications of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is in the development of anticancer agents. Recent studies have introduced novel steroidal compounds fused with this heterocycle that exhibit potent activity against prostate cancer. These compounds function as androgen receptor antagonists, which are crucial in inhibiting the progression of prostate cancer by blocking androgen-mediated signaling pathways .
Case Study:
- Compound: Tetrahydropyrazolo[1,5-a]pyridine-fused steroids
- Target: Prostate cancer
- Mechanism: Androgen receptor inhibition
- Outcome: Significant reduction in cancer cell proliferation observed in vitro.
Photodynamic Therapy
Another notable application is in photodynamic therapy (PDT) for melanoma treatment. Researchers have developed chlorin derivatives fused with this compound that serve as effective photosensitizers. These compounds exhibit high absorption at 650 nm and induce apoptosis and necrosis in melanoma cells upon light activation .
Case Study:
- Compound: Tetrahydropyrazolo[1,5-a]pyridine fused chlorins
- Target: Melanoma cells (A375)
- Mechanism: Photodynamic action leading to cell death
- Outcome: Effective against both melanotic and amelanotic melanoma cells.
Synthetic Chemistry
The compound also plays a pivotal role in synthetic organic chemistry. It serves as a versatile building block for the synthesis of complex molecules due to its unique structural properties. For instance, it can be used to synthesize various derivatives that are valuable in pharmaceutical applications.
Example Synthesis:
- Reagents: this compound-2-carboxylic acid is often utilized in coupling reactions to create more complex structures.
- Methodology: Coupling reactions using EDCI or HATU reagents facilitate the formation of amides and other derivatives suitable for further biological evaluation .
Summary Table of Applications
Application Area | Compound Type | Mechanism/Action | Target Disease/Condition |
---|---|---|---|
Anticancer Agents | Tetrahydropyrazolo[1,5-a]pyridine-fused steroids | Androgen receptor antagonism | Prostate cancer |
Photodynamic Therapy | Tetrahydropyrazolo[1,5-a]pyridine fused chlorins | Photosensitizer inducing apoptosis | Melanoma |
Synthetic Chemistry | Building block for complex molecules | Versatile coupling reactions | Various pharmaceutical targets |
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of hepatitis B virus core protein by binding to the protein and preventing its proper function . The pathways involved include modulation of viral replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Structural Analogues and Similarity Scores
The following table highlights structurally related heterocycles and their similarity scores (calculated using Tanimoto coefficients):
Key Observations :
- The non-hydrogenated parent compound (similarity score 0.94) exhibits higher aromaticity, influencing reactivity and binding affinity .
- Substituents like bromine or ketones reduce similarity but enhance selectivity in biological targets (e.g., enzyme inhibition) .
Pharmacological Profiles
Photodynamic Therapy (PDT) Agents
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins demonstrate superior PDT efficacy compared to non-fused chlorins:
Notable Finding: Increased hydrophilicity in dihydroxymethyl derivatives correlates with nanomolar activity against melanoma cells, while diester derivatives show reduced potency due to poor solubility .
Enzyme Inhibitors
A reduced this compound analogue (compound 5 ) exhibited potent dihydroorotate dehydrogenase (DHODH) inhibition (IC₅₀ = 5.8 nM) but reduced solubility (<6 μM in PBS) compared to its aromatic counterpart (compound 1 , IC₅₀ = 1.2 nM, solubility >50 μM) . This highlights the trade-off between lipophilicity (LogD₇.₄ = 2.1 for 5 vs. 1.5 for 1 ) and aqueous solubility.
Stability and Physicochemical Properties
Activité Biologique
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its applications in cancer treatment and the mechanisms underlying its effects.
This compound can be synthesized through various methods, including cycloaddition reactions. Recent studies have demonstrated regio- and stereoselective synthesis methods that yield various derivatives with enhanced biological properties. For instance, the synthesis of tetrahydropyrazolo[1,5-a]pyridine-fused steroids has shown promising anti-cancer activity against specific cell lines such as EL4 (murine T-lymphoma) .
Anticancer Properties
The compound exhibits significant anticancer properties through several mechanisms:
- Photodynamic Therapy (PDT) : Novel this compound-fused chlorins have been developed as potent photosensitizers for PDT. These compounds demonstrated high absorption properties at 650 nm and significant cytotoxicity against melanoma cells. The mechanism involves inducing apoptosis and necrosis in cancer cells upon light activation .
- Cytotoxicity : Studies have reported that tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study found that a specific derivative had an IC50 value of 13 nM against human melanoma cells and 27 nM against esophageal carcinoma cells .
- Mechanisms of Action : The biological activity is attributed to the ability of these compounds to disrupt cellular functions. They induce mitochondrial dysfunction and lead to apoptosis through various pathways. The presence of hydrophilic groups in the structure enhances cellular uptake and improves therapeutic efficacy .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of tetrahydropyrazolo[1,5-a]pyridine derivatives in inhibiting cell growth:
- Cell Viability Assays : A study reported a 50% growth inhibition in melanoma cells treated with a specific tetrahydropyrazolo[1,5-a]pyridine derivative at concentrations as low as 10 ng/mL .
- Mechanistic Insights : The cytotoxic effects were linked to alterations in mitochondrial membrane potential and significant morphological changes in treated cells .
Pharmacokinetics
Pharmacokinetic studies indicate that certain derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit rapid clearance rates in vivo. For instance, one derivative showed a half-life of approximately 10 minutes after intravenous administration in mice . This rapid metabolism may limit its therapeutic window but also suggests potential for developing prodrugs with improved pharmacokinetic profiles.
Data Tables
Compound | IC50 (nM) | Cell Line | Mechanism |
---|---|---|---|
Tetrahydropyrazolo[1,5-a]pyridine | 13 | Human Melanoma | Apoptosis induction |
Tetrahydropyrazolo[1,5-a]pyridine | 27 | Esophageal Carcinoma | Mitochondrial dysfunction |
Dihydroxymethyl-chlorin | Nanomolar | Human Melanocytic Melanoma A375 | Apoptosis and necrosis |
Q & A
Q. Basic Research: Synthetic Protocols
Q. Q: What are the standard synthetic protocols for 4,5,6,7-THPP derivatives, and how are key intermediates functionalized?
A:
- Aldehyde Functionalization : React monoester/mono-alcohol derivatives of chlorins with Dess–Martin periodinane in dichloromethane to synthesize mono-aldehyde derivatives (e.g., A-PX). This introduces aldehyde groups critical for targeting cancer stem cells .
- Position 7 Substitution : Use silylformamidine in benzene to functionalize position 7, followed by crystallization from hexane. This method generates derivatives like methyl 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate .
- Bromination/Nitration : Treat intermediates with bromine or nitric acid in acetic acid to introduce halogen or nitro groups, enabling further reactivity .
Table 1: Key Reagents and Conditions
Q. Basic Research: Characterization
Q. Q: Which analytical techniques are critical for validating the structure of 4,5,6,7-THPP derivatives?
A:
- NMR Spectroscopy : Use and NMR to confirm regioselectivity. For example, methyl groups in 5,7-dimethyl derivatives show distinct singlets at δ 2.40–2.55 ppm () and δ 14–22 ppm () .
- HRMS : Validate molecular formulas via high-resolution mass spectrometry (e.g., [M + H] for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
- Elemental Analysis : Confirm purity by comparing calculated vs. found C/H/N ratios (e.g., C: 61.65% calcd vs. 61.78% found) .
Q. Advanced Research: Photodynamic Therapy (PDT)
Q. Q: How can 4,5,6,7-THPP-fused chlorins be optimized for PDT against cancer cells?
A:
- Hydrophilicity Modulation : Introduce dicarboxylic acid moieties to enhance water solubility, improving cellular uptake. Hydrophilic derivatives show 2–3× higher activity against A375 melanoma and HT1376 bladder cancer cells .
- Targeted Delivery : Incorporate aldehyde substituents to bind cancer stem cell markers (e.g., CD44) in endometrial cancer. Use laser irradiation (λ = 650 nm) to activate chlorins, generating reactive oxygen species (ROS) .
- Ratiometric Oxygen Sensing : Platinum(II)-chlorin derivatives enable simultaneous fluorescence and phosphorescence for real-time monitoring of tumor oxygenation during PDT .
Table 2: Biological Activity of Select Derivatives
Q. Advanced Research: Data Contradictions
Q. Q: How to resolve contradictions in biological activity data across studies?
A:
- Structural Variability : Compare substituent effects. For example, monocarboxylic derivatives may show lower activity than dicarboxylic analogs due to reduced solubility .
- Assay Conditions : Standardize ROS detection methods (e.g., Singlet Oxygen Sensor Green® vs. electron paramagnetic resonance) to minimize variability in PDT efficacy measurements .
- Cell Line Specificity : Validate findings across multiple models (e.g., A375 vs. HT1376) to distinguish compound selectivity from assay artifacts .
Q. Advanced Research: Computational Modeling
Q. Q: How can DFT calculations guide the design of 4,5,6,7-THPP derivatives?
A:
- Mechanistic Insights : Use DFT to model electron-donor–acceptor (EDA) complexes. For example, tetrahydropyrazolo[1,5-a]pyridine intermediates form EDA complexes with pyridinium salts, facilitating N–N bond cleavage under visible light .
- Reaction Pathways : Simulate [3 + 2] cycloaddition and aza-Michael addition steps to predict regioselectivity in heterocyclic functionalization .
Q. Advanced Research: Structure-Activity Relationships (SAR)
Q. Q: What SAR trends govern the antiproliferative activity of 4,5,6,7-THPP derivatives?
A:
- Electron-Withdrawing Groups : Nitro or bromo substituents at position 3 enhance DNA intercalation, increasing cytotoxicity (e.g., 3-nitro derivatives reduce A375 viability by 70% at 5 µM) .
- Heterocyclic Fusion : Pyrazolo-pyrazine-fused chlorins exhibit 10× higher ROS generation than non-fused analogs due to extended π-conjugation .
- Metal Coordination : Pt(II) or Zn(II) coordination improves intersystem crossing, boosting phosphorescence and ROS yield .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHRHHLXBFGLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC=N2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549422 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19078-57-0 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.